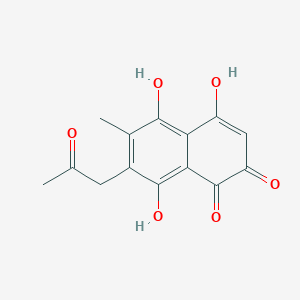
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a naphthalene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by oxidation and hydroxylation steps. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. Its naphthalene core allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,7-Trihydroxy-6,8-dimethylhomoisoflavanone
- 5,6,7-Trihydroxy-4-oxo-2-phenethyl-5,6,7,8-tetrahydro-4H-chromen-8-yl
Uniqueness
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione is unique due to its specific arrangement of hydroxyl groups and the presence of a 2-oxopropyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
121379-02-0 |
|---|---|
Molekularformel |
C14H12O6 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
4,5,8-trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O6/c1-5(15)3-7-6(2)12(18)10-8(16)4-9(17)14(20)11(10)13(7)19/h4,16,18-19H,3H2,1-2H3 |
InChI-Schlüssel |
CJWFUUNZZTUCHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1O)C(=CC(=O)C2=O)O)O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


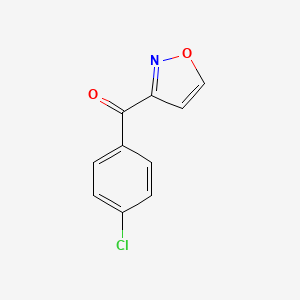

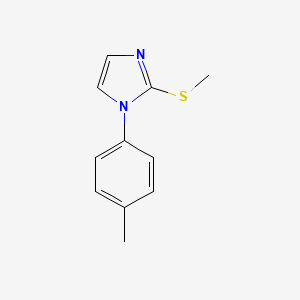
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
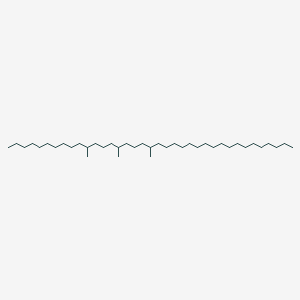

![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
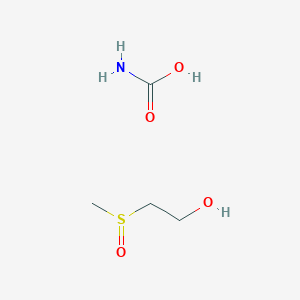
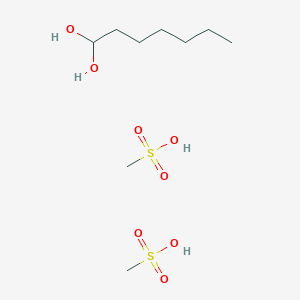
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
